molecular formula C11H8N4 B115717 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine CAS No. 153944-83-3

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Katalognummer: B115717
CAS-Nummer: 153944-83-3
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: FUJYCICMNZZWCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as acetic acid or a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Synthetic Routes for Imidazo[4,5-b]pyridine Derivatives

The synthesis of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine derivatives typically follows a tandem protocol starting from 2-chloro-3-nitropyridine (1 ). This method involves:

  • Step 1 : Nucleophilic aromatic substitution (S<sub>N</sub>Ar) with primary amines in a H<sub>2</sub>O-isopropyl alcohol (IPA) medium.

  • Step 2 : In situ reduction of the nitro group to form pyridine-2,3-diamine intermediates (3 ).

  • Step 3 : Heteroannulation with aldehydes to construct the imidazo[4,5-b]pyridine core (4 ) .

For the target compound, substituting the aldehyde with pyridine-2-carbaldehyde during Step 3 introduces the pyridin-2-yl group at position 2 of the imidazo ring.

Mechanistic Insights

The reaction mechanism proceeds via:

  • Imine Formation : Aldehydes react with the diamine intermediate to form an imine (Schiff base).

  • Cyclization : Intramolecular nucleophilic attack by the adjacent NH group leads to dihydro-imidazo[4,5-b]pyridine intermediates.

  • Aromatization : Loss of water yields the fully aromatic imidazo[4,5-b]pyridine scaffold .

Time-dependent <sup>1</sup>H NMR studies confirm this pathway, showing distinct signals for imine intermediates (δ 7.00 ppm) and cyclized products (δ 8.60 ppm) .

Optimized Reaction Conditions

Key parameters for high yields (up to 90%):

ParameterCondition
Solvent SystemH<sub>2</sub>O-IPA (1:1)
Temperature (Step 1)80°C for 2 h
Reducing Agent (Step 2)Zn dust (1 equiv) + HCl (0.5 equiv)
Aldehyde Equivalents1 equiv
Reaction Time (Step 3)10 h at 85°C

The use of HCl over HOAc doubles the yield of diamine intermediates (90% vs. 50%) .

Characterization Data

Representative data for imidazo[4,5-b]pyridine derivatives:

  • <sup>1</sup>H NMR : Aromatic protons appear as multiplets between δ 7.5–9.0 ppm.

  • <sup>13</sup>C NMR : Distinct signals for imidazo ring carbons (δ 120–150 ppm).

  • HRMS : Molecular ion peaks align with theoretical masses (e.g., [M+H]<sup>+</sup> for 4a : m/z 306.1245) .

Green Chemistry Advantages

  • Solvent : H<sub>2</sub>O-IPA reduces toxicity.

  • Catalyst-Free : Avoids transition metals like Pd or Cu.

  • One-Pot Process : Minimizes purification steps .

This methodology provides a scalable, eco-friendly route to 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine, with potential for further derivatization in drug discovery and materials science.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

1. Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have shown promising results in cancer treatment. They can influence multiple cellular pathways critical for cancer cell functioning. For instance, certain derivatives have been found to inhibit the growth of cancer cells by targeting specific enzymes involved in tumor proliferation and survival mechanisms. Studies indicate that these compounds can modulate pathways related to apoptosis and cell cycle regulation, making them potential candidates for anticancer drug development .

2. Anti-inflammatory Properties
Research has demonstrated that imidazo[4,5-b]pyridine derivatives exhibit anti-inflammatory effects. For example, a specific compound was shown to reduce inflammatory responses in human retinal pigment epithelial cells. It inhibited the activation of transcription factors associated with oxidative stress and inflammation, suggesting its potential in treating conditions like retinal ischemia and obesity-related inflammation .

3. Antimicrobial Activity
The antimicrobial properties of imidazo[4,5-b]pyridine derivatives are noteworthy. Some compounds within this class have been evaluated for their ability to act as antibacterial agents against pathogens such as Staphylococcus aureus and Bacillus. For instance, one derivative was highlighted for its potent activity against Aspergillus flavus, showcasing its potential in developing new antifungal treatments .

4. Antitubercular Agents
Recent studies have identified novel imidazo[4,5-b]pyridine derivatives as effective against Mycobacterium tuberculosis. These compounds were synthesized through ligand-based drug design and demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L. This underscores their potential in addressing the global challenge of tuberculosis .

Case Studies

Study Focus Findings
Li et al. (2017)Anti-inflammatoryCompound exhibited significant inhibition of inflammatory markers in ARPE-19 cells .
Jarmoni et al. (2018)AnticancerDemonstrated modulation of apoptosis pathways in cancer cell lines .
PMC Study (2023)AntimicrobialIdentified potent antibacterial activity against Staphylococcus aureus .
De Gruyter (2019)Fungicidal ActivityCompound showed EC50 comparable to established fungicides against Puccinia polysora .

Wirkmechanismus

The mechanism of action of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its combination of pyridine and imidazole moieties allows for versatile reactivity and potential for diverse biological activities .

Biologische Aktivität

The compound 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a unique bicyclic structure that contributes to its biological activity. The presence of the pyridine moiety enhances its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : The most promising derivatives showed IC50 values ranging from 1.8 to 3.2 μM against HeLa cells, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of Selected Derivatives

Compound IDCell LineIC50 (μM)
Compound 10HeLa1.8
Compound 11SW6203.0
Compound 12A5492.5
Compound 13MDA-MB-2312.9

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies indicated that certain derivatives exhibited selective activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing less efficacy against Gram-negative strains like Escherichia coli.

  • Mechanism : The antibacterial activity is attributed to the ability of the compound to interact with bacterial enzymes and disrupt cellular processes .

Table 2: Antibacterial Activity Against Bacterial Strains

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound ABacillus cereus12 μg/mL
Compound BStaphylococcus aureus15 μg/mL
Compound CEscherichia coli>100 μg/mL

Antiviral Activity

The antiviral potential of this compound has been investigated primarily in the context of Hepatitis C Virus (HCV). Research indicates that this compound can inhibit the RNA-dependent RNA polymerase (NS5B) of HCV, which is crucial for viral replication.

  • Inhibition Studies : Compounds were shown to significantly reduce viral load in cell culture models, with specific derivatives demonstrating effective inhibition at low micromolar concentrations .

Table 3: Inhibition of HCV Replication

Compound IDViral Load Reduction (%)Concentration (μM)
Compound X85%5
Compound Y70%10

Case Studies

  • Case Study on Antiproliferative Effects : A study involving a series of substituted imidazo[4,5-b]pyridine derivatives highlighted that modifications at the pyridine ring significantly enhanced antiproliferative activity against HeLa cells .
  • Antiviral Efficacy Against HCV : Another investigation demonstrated that compounds targeting NS5B effectively reduced HCV replication in vitro, suggesting their potential as therapeutic agents for HCV infection .

Eigenschaften

IUPAC Name

2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYCICMNZZWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,3-diaminopyridine (1.1 g, 10 mmol) and 2-picolinic acid (1.23 g, 10 mmol) in polyphosphoric acid (10 ml) was heated to 160° C. for 4 hours. The hot solution was poured into ice water and the pH adjusted to pH 9 with conc. NH4OH. The resulting precipitate was filtered and air dried. This crude product was recrystallized from EtOH to give 1.1 g (56%) of the title compound, m.p. 139°-142° C. Anal. Calcd for C11H8N4 : C, 67.34; H, 4.11; N, 28.36. Found: C, 66.88; H, 4.17; N, 8.36.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.